molecular formula C10H11NO4 B2713080 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane CAS No. 65513-22-6

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane

Cat. No.: B2713080
CAS No.: 65513-22-6
M. Wt: 209.201
InChI Key: XDNXNKYDMUJERW-UHFFFAOYSA-N
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Description

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl group

Scientific Research Applications

4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of “4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” is not available in the search results. The mechanism of action would depend on the specific application of the compound .

Future Directions

The future directions of “4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane” are not available in the search results. The future directions would depend on the specific applications and research interest in this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as sulfonated resins, can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

    Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and aldehyde.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Electrophiles such as halogens, nitrating agents.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

    Reduction: 4-Methyl-2-(4-aminophenyl)-1,3-dioxolane.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Hydrolysis: 4-nitrobenzaldehyde and ethylene glycol.

Comparison with Similar Compounds

    4-Methyl-2-(4-aminophenyl)-1,3-dioxolane: A reduced form of the compound with an amino group instead of a nitro group.

    2-(4-Nitrophenyl)-1,3-dioxolane: A similar compound lacking the methyl group.

    4-Methyl-2-phenyl-1,3-dioxolane: A similar compound lacking the nitro group.

Uniqueness: 4-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of both a methyl group and a nitrophenyl group on the dioxolane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-methyl-2-(4-nitrophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-7-6-14-10(15-7)8-2-4-9(5-3-8)11(12)13/h2-5,7,10H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDNXNKYDMUJERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(O1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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